Methyl 2-(2-fluoro-6-methoxyphenyl)acetate
Description
Methyl 2-(2-fluoro-6-methoxyphenyl)acetate is an organic compound featuring a phenylacetic acid backbone substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position of the aromatic ring, esterified with a methyl group. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol (CAS RN: 886498-98-2) . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of heterocyclic fused compounds targeting KRAS gene mutations . Its structural attributes, including the electron-withdrawing fluorine and electron-donating methoxy groups, influence its reactivity, solubility, and metabolic stability, making it valuable in medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2-fluoro-6-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-9-5-3-4-8(11)7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEPCLQWACSVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743823 | |
| Record name | Methyl (2-fluoro-6-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263379-06-1 | |
| Record name | Methyl (2-fluoro-6-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(2-fluoro-6-methoxyphenyl)acetate, a compound with the chemical formula CHFO, has garnered interest in various fields due to its potential biological activities. This article provides an in-depth examination of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 70701044
- Molecular Weight : 198.19 g/mol
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated the compound's ability to inhibit the proliferation of several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10.5 | Induction of apoptosis through cell cycle arrest |
| HeLa (Cervical) | 12.8 | Disruption of mitochondrial function |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of DNA synthesis |
| CT26 (Colon Cancer) | 9.7 | Activation of caspase pathways |
These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer types.
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with the compound leads to an accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression.
- Apoptosis Induction : Increased levels of cleaved caspases in treated cells suggest activation of apoptotic pathways.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Studies
Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:
- Study on K562 Cells : A study reported that after treatment with 10 µg/mL of the compound for 24 hours, there was a marked increase in SubG1 and G0/G1 populations from 40.5% to 73.5%, indicating significant cell cycle arrest and apoptosis induction.
- In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that administration of this compound significantly reduces tumor size compared to control groups, supporting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-fluoro-6-methoxyphenyl)acetate has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing more complex molecules that exhibit biological activity.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes, including kinases involved in cancer pathways. For instance, studies on related compounds have shown promising results in inhibiting protein kinases such as DYRK1A and CLK1, which are implicated in several diseases including cancer and neurodegenerative disorders .
- Therapeutic Potential : The compound's unique structure may enable it to interact with specific receptors or enzymes, potentially leading to the development of new therapeutics targeting hormonal conditions or metabolic disorders .
Organic Synthesis
In organic chemistry, this compound serves as an important synthetic intermediate. Its reactivity allows for various transformations:
- Building Block : It can be utilized in the synthesis of other complex organic molecules through reactions such as nucleophilic substitutions or coupling reactions .
- Functionalization : The methoxy and fluoro groups can be modified to introduce further functional groups, enhancing the compound's utility in synthetic pathways .
Material Science Applications
This compound is also being investigated for its potential use in material science:
- Polymer Production : The compound can be incorporated into polymer matrices to modify their properties. For example, adding fluorinated compounds often enhances the thermal stability and chemical resistance of polymers .
- Coatings : Its chemical structure may confer beneficial properties to coatings, such as improved adhesion and durability under various environmental conditions.
Case Study 1: Enzyme Inhibition Research
A study published in 2024 examined a series of compounds structurally similar to this compound for their ability to inhibit DYRK1A. The findings suggested that modifications at the methoxy position significantly influenced the inhibitory activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Polymer Development
Research conducted on incorporating this compound into polymer formulations demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This study emphasized the potential for developing advanced materials with tailored characteristics for industrial applications .
Comparison with Similar Compounds
2-Fluoro-4-methoxyphenylacetic Acid
- Structure : Contains a carboxylic acid group instead of a methyl ester, with fluorine at the 2-position and methoxy at the 4-position.
- Molecular Formula : C₉H₉FO₃; Molecular Weight : 184.16 g/mol; CAS RN : 883531-28-0.
- Key Differences : The absence of an ester group increases polarity and acidity (pKa ~3–4). It is used as a precursor in synthesizing anti-inflammatory agents and exhibits >97% purity in commercial supplies .
3-Fluoro-4-methoxyphenylacetic Acid
- Structure : Fluorine at the 3-position and methoxy at the 4-position.
- Molecular Formula : C₉H₉FO₃; Molecular Weight : 184.16 g/mol; CAS RN : 452-14-2.
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
- Structure : Ethyl ester with fluorine at the 4-position and methoxy groups at the 2- and 6-positions.
- Molecular Formula : C₁₂H₁₅FO₄; Molecular Weight : 242.24 g/mol; CAS RN : 1193392-97-0.
Ester Group Modifications
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
- Structure : Sulfamoyl group at the 2-position and methoxy at the 5-position.
- Molecular Formula: C₁₀H₁₂FNO₅S; Molecular Weight: 277.27 g/mol.
- Key Differences : The sulfamoyl group introduces hydrogen-bonding capability, improving target binding affinity in enzyme inhibition studies .
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves:
- Formation of a fluorinated arylacetate intermediate.
- Esterification of the corresponding 2-(2-fluoro-6-methoxyphenyl)acetic acid.
- Use of nucleophilic substitution or fluorination reactions to introduce the fluorine atom on the aromatic ring.
- Methoxylation at the 6-position of the phenyl ring.
Preparation via Fluoromalonate Route and Esterification
A well-documented approach involves the use of diethyl 2-fluoromalonate as a key intermediate, which undergoes nucleophilic aromatic substitution with a fluoro-substituted aryl halide, followed by hydrolysis and esterification steps:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Deprotonation of diethyl 2-fluoromalonate with sodium hydride in DMF | Room temperature, 20 min stirring | Formation of nucleophilic fluoromalonate anion |
| 2 | Addition of fluoro-substituted aryl compound (e.g., 2-fluoro-6-methoxyphenyl derivative) | Heated to 80°C | Formation of aryl-fluoromalonate intermediate |
| 3 | Acidification with concentrated HCl, extraction with ether | Ice bath, aqueous workup | Isolation of crude diester intermediate |
| 4 | Hydrolysis of diester with KOH in ethanol at 0°C | Stirring for 1 hour | Formation of 2-(2-fluoro-6-methoxyphenyl)acetic acid |
| 5 | Esterification of acid with methanol and HCl in methanol | Reflux for 16 hours | Formation of methyl ester, this compound |
This method yields the target compound with good purity after standard purification techniques such as distillation or column chromatography.
Alternative Fluorination and Esterification Approaches
Other synthetic routes reported in patents and literature involve:
- Direct nucleophilic substitution reactions on suitable aromatic precursors with fluorine sources under acidic or basic conditions.
- Use of bases such as NaOH, KOH, K2CO3, or NaHCO3 to facilitate hydrolysis and subsequent esterification steps.
- Esterification typically conducted by refluxing the corresponding acid with methanol and acid catalysts (e.g., HCl in methanol) to yield the methyl ester.
Detailed Reaction Conditions and Purification
- Solvents: Dimethylformamide (DMF) is commonly used for nucleophilic substitution and deprotonation steps due to its polarity and ability to dissolve both organic and inorganic reagents.
- Temperature: Initial nucleophilic substitution reactions are performed at elevated temperatures (~80°C), while hydrolysis and esterification steps are done at 0°C and reflux conditions, respectively.
- Workup: Acidification, extraction with organic solvents (diethyl ether, ethyl acetate), washing with saturated sodium bicarbonate and brine solutions, drying over sodium sulfate, and concentration under reduced pressure are standard.
- Purification: The final product is purified by distillation or silica gel column chromatography if required.
Summary Table of Preparation Steps
| Step No. | Reagents/Reactants | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Diethyl 2-fluoromalonate, NaH (60% in mineral oil), DMF | RT, 20 min stirring | Generation of nucleophile | Sodium hydride deprotonates malonate |
| 2 | Fluoroarene (e.g., 2-fluoro-6-methoxyphenyl derivative) | 80°C heating | Nucleophilic aromatic substitution | Formation of aryl-fluoromalonate intermediate |
| 3 | Conc. HCl, ice bath | Acidification and extraction | Quench reaction and isolate intermediate | Extraction with diethyl ether |
| 4 | KOH in ethanol, 0°C | Hydrolysis of diester | Formation of 2-(2-fluoro-6-methoxyphenyl)acetic acid | Cooling prevents side reactions |
| 5 | Methanol, HCl in methanol | Reflux 16 h | Esterification to methyl ester | Produces this compound |
| 6 | Purification by distillation or chromatography | As needed | Purify final product | Ensures high purity and yield |
Research Findings and Observations
- The fluoromalonate route is efficient for introducing the fluorine atom adjacent to the aromatic ring and allows for subsequent functional group transformations.
- Esterification under acidic methanol reflux is a reliable method to obtain methyl esters from the corresponding acids.
- Reaction yields and purity depend on careful control of reaction temperature and workup procedures.
- The presence of the methoxy substituent at the 6-position influences the reactivity and regioselectivity of the fluorination and substitution steps.
- Analytical techniques such as $$^{1}H$$ NMR, $$^{19}F$$ NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.
Q & A
What are the most reliable synthetic routes for Methyl 2-(2-fluoro-6-methoxyphenyl)acetate, and how are key intermediates validated?
Answer:
The synthesis often involves esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid using methanol under acidic catalysis. Key intermediates, such as 2-fluoro-6-methoxybenzeneboronic acid (precursor for Suzuki coupling), are validated via H/C NMR and LC-MS to confirm regiochemistry and purity. For example, boronic acid intermediates (e.g., CHBFO) are critical for cross-coupling steps, requiring strict anhydrous conditions to avoid hydrolysis . Post-synthesis, recrystallization or column chromatography ensures product integrity.
How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL/SHELXS) is essential for unambiguous stereochemical assignment. For structurally similar compounds, such as methyl 2-(4-amino-2-fluorophenyl)acetate, SC-XRD data (e.g., CHFNO) reveal bond angles and torsional strains that distinguish regioisomers. Refinement parameters (R-factor < 5%) and hydrogen-bonding networks validate structural models .
What analytical techniques are recommended to address discrepancies in purity assessments during synthesis?
Answer:
Contradictions between HPLC and H NMR purity data often arise from residual solvents or column artifacts. A multi-method approach is advised:
- HPLC-DAD/MS : Quantifies main product and detects low-abundance byproducts (e.g., de-fluorinated analogs).
- F NMR : Specificity for fluorine-containing impurities, which may evade UV detection.
- Elemental Analysis : Confirms stoichiometric C/H/N ratios, critical for publication-ready data .
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic centers by mapping electrostatic potential surfaces. For example, the electron-withdrawing fluoro and methoxy groups activate the acetoxy moiety for nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS to optimize reaction kinetics .
What strategies mitigate byproduct formation during esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid?
Answer:
Common byproducts include methyl esters of hydrolyzed acids or dimerization products. Mitigation strategies:
- Low-Temperature Esterification : Reduces thermal decomposition (e.g., 0–5°C in HSO/MeOH).
- Dean-Stark Trap : Removes water to shift equilibrium toward ester formation.
- Inert Atmosphere : Prevents oxidation of the methoxy group .
How does the fluorine substituent influence the compound’s spectroscopic and chromatographic behavior?
Answer:
The ortho -fluoro group induces deshielding in H NMR (e.g., aromatic protons at δ 7.1–7.3 ppm) and splits signals due to coupling. In LC-MS, fluorine’s electronegativity enhances ionization efficiency in negative-ion mode. Retention times in reversed-phase HPLC are prolonged due to increased hydrophobicity .
What are the best practices for handling air- or moisture-sensitive derivatives of this compound?
Answer:
- Storage : Under argon at –20°C in flame-sealed ampoules.
- Synthesis : Use Schlenk lines for boronate intermediates (e.g., 2-fluoro-6-methoxybenzeneboronic acid) to prevent hydrolysis.
- Work-Up : Quench reactions with degassed buffers and extract under nitrogen .
How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Answer:
- Docking Studies : AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases).
- IC Determination : Dose-response curves with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) quantify inhibition.
- Control Experiments : Compare with non-fluorinated analogs to isolate electronic effects .
What challenges arise in scaling up the synthesis from milligram to gram quantities?
Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during esterification.
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency.
- Byproduct Accumulation : Optimize stoichiometry (e.g., 1.2 eq. MeOH) and monitor via inline FTIR .
How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
